molecular formula C23H29ClN2O4 B3972330 N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3,4,5-triethoxybenzamide

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3,4,5-triethoxybenzamide

Cat. No.: B3972330
M. Wt: 432.9 g/mol
InChI Key: VJTVPXVPCGUCPT-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3,4,5-triethoxybenzamide is a complex organic compound that features a pyrrolidine ring, a chlorinated phenyl group, and a triethoxybenzamide moiety

Properties

IUPAC Name

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2O4/c1-4-28-20-13-16(14-21(29-5-2)22(20)30-6-3)23(27)25-17-9-10-19(18(24)15-17)26-11-7-8-12-26/h9-10,13-15H,4-8,11-12H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTVPXVPCGUCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3,4,5-triethoxybenzamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Chlorination of the Phenyl Group: The phenyl group is chlorinated using reagents such as thionyl chloride or sulfuryl chloride.

    Coupling Reactions: The chlorinated phenyl group is then coupled with the pyrrolidine ring using palladium-catalyzed cross-coupling reactions.

    Formation of the Triethoxybenzamide Moiety: The triethoxybenzamide moiety is introduced through esterification reactions involving ethoxy groups and benzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactions with optimized conditions for yield and purity. Continuous flow reactors may also be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl group of the benzamide moiety using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3,4,5-triethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the chlorinated phenyl group are crucial for binding to these targets, leading to modulation of their activity. The triethoxybenzamide moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3,4,5-trimethoxybenzamide
  • N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3,4,5-triethoxybenzoate

Uniqueness

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3,4,5-triethoxybenzamide is unique due to the presence of the triethoxybenzamide moiety, which imparts distinct physicochemical properties compared to its analogs. This uniqueness may translate to different biological activities and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3,4,5-triethoxybenzamide
Reactant of Route 2
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N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3,4,5-triethoxybenzamide

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